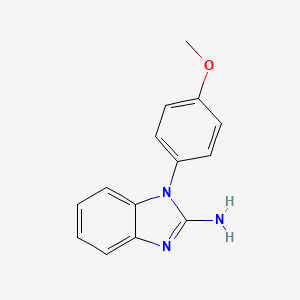

1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine

描述

属性

IUPAC Name |

1-(4-methoxyphenyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-18-11-8-6-10(7-9-11)17-13-5-3-2-4-12(13)16-14(17)15/h2-9H,1H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPLJKXNGDCRGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301262670 | |

| Record name | 1-(4-Methoxyphenyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33235-40-4 | |

| Record name | 1-(4-Methoxyphenyl)-1H-benzimidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33235-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Optical Purity (%) | Scale Suitability | Notes |

|---|---|---|---|---|

| Condensation + Pd/C Hydrogenation + PTSA salt formation | 4-methoxyacetophenone, (S)-α-methylbenzylamine, Pd/C, PTSA | 100 | Commercial scale | Safe, economical, high purity |

| Lipase B Enzyme Resolution | Lipase B enzyme | 78 | Limited | Enzyme cost, moderate purity |

| Asymmetric Hydroboration + Amination | Rhodium complex (S)-quinap, catecholborane | 98 | Research scale | High purity, costly catalysts |

The final product from the condensation and hydrogenation method exhibits the following characteristics:

- Melting point: 178.2–180.0°C

- Optical rotation: [α]25D +79° (c=0.25 in MeOH)

- Chiral purity: 100% by HPLC

- IR spectrum shows characteristic peaks at 3369, 3294, 2959, 2835, 1610, 1585 cm⁻¹, confirming functional groups.

The process avoids hazardous reagents and expensive chiral catalysts, making it suitable for scale-up.

The enzymatic and asymmetric catalytic methods provide alternatives but have limitations in cost and purity.

The preparation of 1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine and related chiral amines is well-established through multi-step synthetic routes involving condensation, catalytic hydrogenation, and salt formation. The most practical and scalable method involves condensation of 4-methoxyacetophenone with chiral amines, followed by catalytic hydrogenation and purification steps, yielding high optical purity and safe processing conditions. Alternative enzymatic and asymmetric catalytic methods exist but are less favorable for large-scale production due to cost and purity constraints.

化学反应分析

Types of Reactions

1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzodiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzodiazoles .

科学研究应用

Chemical Properties and Structure

The compound's structure features a methoxy group attached to a phenyl ring, which is linked to a benzodiazole moiety. Its molecular weight is approximately 239.28 g/mol, and it is typically found as a white powder. The compound can be synthesized through various chemical reactions involving substituted anilines and benzimidazole derivatives .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, research indicates that metal complexes formed with this compound exhibit enhanced antimicrobial efficacy against various bacterial and fungal strains. Specifically, the ligand demonstrated significant activity against pathogens such as Escherichia coli and Staphylococcus aureus, with metal complexes showing even greater potency .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ligand | E. coli | 50 µg/mL |

| Metal Complex (Co(II)) | S. aureus | 25 µg/mL |

| Metal Complex (Cu(II)) | Candida albicans | 30 µg/mL |

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. In comparative studies, the compound exhibited superior antioxidant activity compared to its metal complexes. This property is attributed to the presence of the methoxy group, which enhances electron donation capabilities, thus stabilizing free radicals more effectively .

Table 2: Antioxidant Activity Comparison

| Compound | IC50 Value (µM) |

|---|---|

| This compound | 15.5 |

| Metal Complex (Ni(II)) | 22.0 |

| Metal Complex (Zn(II)) | 25.0 |

Anti-inflammatory Potential

The anti-inflammatory properties of this compound are under investigation as well. Preliminary findings suggest that derivatives of this compound may inhibit inflammatory pathways effectively. The presence of the methoxy group appears to play a crucial role in modulating inflammatory responses in vitro .

Case Studies

Case Study 1: Synthesis and Evaluation of Metal Complexes

A study reported the synthesis of various metal complexes using this compound as a ligand. The complexes were evaluated for their antimicrobial activity against a panel of bacterial strains. Results showed that Co(II) and Cu(II) complexes were significantly more effective than the free ligand alone, indicating that coordination with metal ions enhances biological activity .

Case Study 2: Antioxidant Mechanism Investigation

In another study focused on the antioxidant mechanisms of this compound, researchers utilized DPPH radical scavenging assays to quantify its effectiveness in neutralizing free radicals. The findings demonstrated that the compound's ability to donate electrons was markedly higher than that of several known antioxidants, suggesting its potential utility in therapeutic applications aimed at oxidative stress-related conditions .

作用机制

The mechanism of action of 1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system to exert its effects .

相似化合物的比较

Substituent Variations and Molecular Properties

The methoxyphenyl group differentiates this compound from analogues with sulfonyl, halogenated, or alkyl substituents. Below is a comparative analysis:

Structural and Electronic Effects

- Electron-Donating vs. Sulfonyl (-SO₂) and chloro (-Cl) groups are electron-withdrawing, altering charge distribution and reactivity .

- Steric Effects :

生物活性

1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine is a compound that has attracted attention due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 241.27 g/mol

This compound features a benzodiazole core substituted with a methoxyphenyl group, which is significant for its biological activity.

Antitumor Activity

Recent studies have demonstrated that benzodiazole derivatives exhibit notable antitumor effects. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation.

| Compound | Cancer Type | IC (µM) |

|---|---|---|

| CFI-400945 | Colon Cancer | 0.64 |

| Compound 82a | Multiple Myeloma | 0.4 |

These findings suggest that the benzodiazole moiety can be a viable scaffold for developing new anticancer agents .

Antimicrobial Activity

Benzodiazole derivatives have also been evaluated for their antimicrobial properties. A study indicated that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

These results highlight the potential use of this compound in treating bacterial infections .

Neuropharmacological Effects

The compound's influence on neuropharmacological targets has been explored, particularly its interaction with GABA-A receptors. Positive allosteric modulation of these receptors may provide therapeutic benefits in treating anxiety and other neurological disorders.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.

- Receptor Modulation : Its interaction with neurotransmitter receptors can modulate synaptic transmission and contribute to its neuropharmacological effects.

Case Studies

Several case studies illustrate the compound's efficacy:

- Antitumor Efficacy in Animal Models : In vivo studies using mouse models demonstrated that treatment with benzodiazole derivatives resulted in reduced tumor size and improved survival rates compared to controls.

- Clinical Trials for Antimicrobial Activity : Preliminary clinical trials have shown that derivatives similar to this compound effectively reduce bacterial load in infected patients.

常见问题

Q. What are the optimal synthetic pathways for 1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine, and how do reaction conditions influence yield?

The synthesis of benzodiazole derivatives typically involves cyclization reactions. For example, analogous compounds like pyrazole derivatives are synthesized via Vilsmeier–Haack formylation followed by oxidation and acylation steps to generate intermediates such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride . For benzodiazoles, a similar approach could involve condensation of 4-methoxyaniline with ortho-diamine derivatives under acidic conditions. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and reaction time (6–24 hours). Optimizing stoichiometry and using catalysts like POCl₃ can enhance cyclization efficiency .

Q. How can the molecular structure of this compound be rigorously characterized?

X-ray crystallography is the gold standard for structural confirmation. For example, related benzimidazole derivatives (e.g., 4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol) were analyzed using single-crystal X-ray diffraction to determine bond lengths, angles, and crystal packing . Complementary techniques include:

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

Standard in vitro assays include:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .

- Enzyme inhibition : Testing against targets like carbonic anhydrase or kinases using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-methoxyphenyl group influence reactivity and bioactivity?

The methoxy group (–OCH₃) is electron-donating, enhancing resonance stabilization of the benzodiazole ring. This increases nucleophilic susceptibility at the amine position, facilitating interactions with biological targets (e.g., hydrogen bonding with enzyme active sites) . Steric effects can be probed by synthesizing analogs with bulkier substituents (e.g., 4-fluorophenyl or 4-chlorophenyl) and comparing binding affinities in molecular docking studies .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay variability or impurity profiles. To address this:

- Purity validation : Use HPLC (>95% purity) and elemental analysis .

- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to establish EC₅₀/IC₅₀ values .

- Mechanistic studies : Confirm target engagement via Western blotting (e.g., apoptosis markers like caspase-3) or radioligand binding assays .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

- Molecular docking : Use software like AutoDock to predict binding modes with receptors (e.g., EGFR or tubulin). For example, methoxy groups may form hydrophobic interactions with pocket residues .

- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity data to identify optimal functional groups .

- ADMET prediction : Tools like SwissADME can forecast pharmacokinetic profiles (e.g., blood-brain barrier penetration) .

Q. What advanced analytical techniques validate degradation pathways under physiological conditions?

- LC-MS/MS : Identify metabolites in simulated gastric fluid (pH 2) or liver microsomes .

- Stability studies : Monitor compound integrity under UV light, heat (40°C), and oxidative stress (H₂O₂) .

- Isotopic labeling : Use ¹⁴C-labeled analogs to trace degradation intermediates in vivo .

Methodological Considerations

Q. How should researchers address low yields in large-scale synthesis?

- Process optimization : Use flow chemistry for better temperature control and reduced side reactions .

- Catalyst screening : Test alternatives like Fe³⁺ or Cu²⁺ to improve cyclization efficiency .

- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol .

Q. What experimental controls are critical in bioactivity studies to ensure reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。